molecular formula C14H11FO B13350680 4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13350680
M. Wt: 214.23 g/mol
InChI Key: LUGKSDGOETVDDT-UHFFFAOYSA-N
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Description

4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a fluorine atom and a methyl group on the biphenyl structure, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Bromination: The starting material, 4-methylbiphenyl, is brominated to introduce a bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to a fluorination reaction using a suitable fluorinating agent such as cesium fluoride.

Industrial Production Methods

Industrial production of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-4’-methylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.

    4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid:

Uniqueness

4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of the fluorine atom, methyl group, and aldehyde functional group on the biphenyl scaffold. This unique structure imparts specific chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

2-fluoro-5-(4-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)12-6-7-14(15)13(8-12)9-16/h2-9H,1H3

InChI Key

LUGKSDGOETVDDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

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